1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide
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Overview
Description
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of an aniline group, a morpholine ring, and a cyclohexane carboxamide moiety
Preparation Methods
The synthesis of 1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of aniline with cyclohexanone to form an intermediate, which is then reacted with morpholine and formaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide can be compared with similar compounds such as:
N-Phenyl-4-piperidinamine: This compound shares structural similarities but differs in its biological activity and applications.
4-Anilino-N-phenethylpiperidine: Another structurally related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
78349-34-5 |
---|---|
Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-anilino-N-(morpholin-4-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O2/c22-17(19-15-21-11-13-23-14-12-21)18(9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,20H,2,5-6,9-15H2,(H,19,22) |
InChI Key |
FQSUWCYPBOJNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCN2CCOCC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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